1-Bromo-2-(4-fluorophenethoxy)benzene
Overview
Description
1-Bromo-2-(4-fluorophenethoxy)benzene is a chemical compound that belongs to the class of bromo-substituted benzene derivatives. It is characterized by the presence of a bromine atom and a fluorophenethoxy group attached to a benzene ring. This compound is widely used in various fields, including medical research, environmental research, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(4-fluorophenethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(4-fluorophenethoxy)benzene using bromine in the presence of a Lewis acid catalyst such as aluminium chloride or ferric bromide . Another method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in specialized reactors with precise temperature and pressure control to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(4-fluorophenethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding phenols or quinones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding benzene derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents like lithium aluminium hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of phenols or quinones.
Reduction: Formation of the corresponding benzene derivative.
Scientific Research Applications
1-Bromo-2-(4-fluorophenethoxy)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(4-fluorophenethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to changes in the structure and function of the target molecules, affecting various biological processes .
Comparison with Similar Compounds
1-Bromo-2-(4-fluorophenethoxy)benzene can be compared with other similar compounds, such as:
Bromobenzene: Consists of a benzene ring substituted with a single bromine atom.
1-Bromo-2-fluorobenzene: Contains both bromine and fluorine atoms attached to the benzene ring.
1-Bromo-2-(trifluoromethoxy)benzene: Features a trifluoromethoxy group in addition to the bromine atom.
Uniqueness: this compound is unique due to the presence of both a bromine atom and a fluorophenethoxy group, which imparts distinct chemical and physical properties compared to other bromo-substituted benzene derivatives .
Properties
IUPAC Name |
1-bromo-2-[2-(4-fluorophenyl)ethoxy]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO/c15-13-3-1-2-4-14(13)17-10-9-11-5-7-12(16)8-6-11/h1-8H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKXRBQTEZPIPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCC2=CC=C(C=C2)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201263594 | |
Record name | 1-Bromo-2-[2-(4-fluorophenyl)ethoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201263594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
494772-45-1 | |
Record name | 1-Bromo-2-[2-(4-fluorophenyl)ethoxy]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=494772-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-[2-(4-fluorophenyl)ethoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201263594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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